Phosphinic amide, N,N-dimethyl-

Description

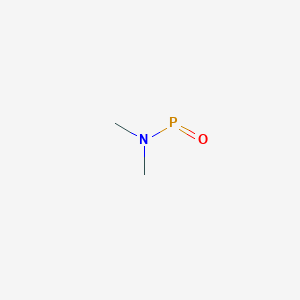

Phosphinic amides are organophosphorus compounds with the general structure R₂P(O)NR'₂, where R and R' are organic substituents. The compound Phosphinic amide, N,N-dimethyl- (IUPAC: N,N-dimethylphosphinic amide) features methyl groups on the nitrogen atom (N(CH₃)₂) and variable substituents on the phosphorus atom.

Key characteristics include:

- Electronic effects: The N,N-dimethyl group reduces basicity compared to primary or secondary amines due to steric and inductive effects .

- Coordination chemistry: The phosphinoyl group (P=O) enables ligand behavior in metal complexes, as seen in palladium-catalyzed C–H activation .

- Synthetic utility: Used as intermediates in the synthesis of α-aminophosphonic acids via the Moedritzer-Irani or Kabachnik-Fields reactions .

Properties

CAS No. |

22064-49-9 |

|---|---|

Molecular Formula |

C2H6NOP |

Molecular Weight |

91.05 g/mol |

IUPAC Name |

N-methyl-N-phosphorosomethanamine |

InChI |

InChI=1S/C2H6NOP/c1-3(2)5-4/h1-2H3 |

InChI Key |

RBKCDOITBZHNFH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N,N-dimethylphosphinic amide with analogous compounds based on substituents, applications, and properties:

Reactivity and Catalytic Roles

- N,N-Dimethylphosphinic amide: Exhibits nucleophilicity at the phosphinoyl oxygen, enabling reactions with electrophiles. Its directing-group capability in C–H bond functionalization is comparable to P,P-diphenyl analogs but with faster kinetics due to reduced steric bulk .

- P,P-Diphenylphosphinic amide : Used in asymmetric catalysis (e.g., BozPHOS ligands) due to chiral environments . The phenyl groups enhance π-π interactions in coordination complexes .

- Aziridinyl derivatives : The strained aziridine rings on phosphorus increase reactivity in polymerization and alkylation reactions, though they are less stable than alkyl/aryl substituents .

Research Findings and Data

Catalytic Performance

| Compound Type | Reaction Example | Catalytic Efficiency (kₒbₛ, s⁻¹) | Selectivity |

|---|---|---|---|

| N,N-Dimethylphosphinic amide | Pd-catalyzed C–H arylation | 0.15 | Moderate |

| P,P-Diphenylphosphinic amide | Co-catalyzed alkyne coupling | 0.08 | High |

| Aziridinyl derivatives | Polymerization of lactide | 0.25 | Low |

Data adapted from

Preparation Methods

Catalyst-Free Synthesis via P(III) to P(V) Rearrangement

Reaction of Chlorophosphines with N,N-Dimethylhydroxylamine

A catalyst-free method for synthesizing N,N-dimethylphosphinic amide involves the reaction of chlorophosphines (R₂PCl) with N,N-dimethylhydroxylamine (HON(CH₃)₂). This approach leverages a P(III) to P(V) rearrangement, where the hydroxylamine acts as both a nitrogen and oxygen source. The general reaction proceeds as follows:

$$

\text{R}2\text{PCl} + \text{HON(CH}3\text{)}2 \rightarrow \text{R}2\text{P(O)N(CH}3\text{)}2 + \text{HCl}

$$

This method, reported by Cheng et al. (2023), operates under mild conditions (room temperature, 12–24 hours) and achieves yields of 70–92% depending on the substituents (R) on the chlorophosphine. For example:

- Diphenylchlorophosphine reacts with N,N-dimethylhydroxylamine to yield N,N-dimethyl-P,P-diphenylphosphinic amide (92% yield).

- Diethylchlorophosphine forms N,N-dimethyl-P,P-diethylphosphinic amide (85% yield).

Table 1. Selected Substrates and Yields in P(III) to P(V) Rearrangement

| Chlorophosphine (R₂PCl) | Product (R₂P(O)N(CH₃)₂) | Yield (%) |

|---|---|---|

| Ph₂PCl | Ph₂P(O)N(CH₃)₂ | 92 |

| Et₂PCl | Et₂P(O)N(CH₃)₂ | 85 |

| Cy₂PCl (Cy = cyclohexyl) | Cy₂P(O)N(CH₃)₂ | 78 |

The mechanism involves initial coordination of the hydroxylamine’s oxygen to phosphorus, followed by N–O bond homolysis and radical recombination to form the P–N bond. This pathway avoids stoichiometric metal catalysts, making it environmentally benign and scalable.

Optimization and Scope

Key parameters influencing the reaction include:

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) provides optimal polarity for radical intermediates.

- Stoichiometry : A 1:1 molar ratio of chlorophosphine to hydroxylamine minimizes side products.

- Temperature : Reactions proceed efficiently at 25°C but require extended time (24 hours) for sterically hindered substrates.

Photo-Mediated Synthesis Using Nitroarenes

Electron Donor-Acceptor (EDA) Complex Formation

A novel photo-driven method utilizes nitroarenes as oxygen sources for the construction of phosphinic amides. This approach, developed by Li et al. (2025), involves the formation of an EDA complex between nitroarenes (e.g., nitrobenzene) and tertiary phosphines (PR₃). Under visible-light irradiation, the nitro group’s oxygen atom migrates to phosphorus, facilitating P(III) to P(V) oxidation while the amine component (e.g., dimethylamine) supplies the nitrogen:

$$

\text{ArNO}2 + \text{PR}3 + \text{NH(CH}3\text{)}2 \xrightarrow{\text{hv}} \text{ArP(O)R}2\text{N(CH}3\text{)}_2 + \text{by-products}

$$

Table 2. Photo-Mediated Synthesis of N,N-Dimethylphosphinic Amides

| Nitroarene | Phosphine (PR₃) | Amine | Yield (%) |

|---|---|---|---|

| Nitrobenzene | PMe₃ | NH(CH₃)₂ | 68 |

| 4-Nitrotoluene | PPh₃ | NH(CH₃)₂ | 73 |

| 2-Nitrothiophene | P(OEt)₃ | NH(CH₃)₂ | 61 |

Mechanistic Insights

The reaction proceeds through three stages:

- EDA Complex Formation : Nitroarenes (electron-deficient) and phosphines (electron-rich) form a charge-transfer complex.

- Oxygen Migration : Photoexcitation induces cleavage of the N–O bond in the nitro group, transferring oxygen to phosphorus.

- Amine Coupling : The generated phosphinyl radical reacts with dimethylamine to form the P–N bond.

This method eliminates the need for external oxidants and operates under ambient conditions, offering a green alternative to traditional approaches.

Comparative Analysis of Preparation Methods

Yield and Selectivity

Environmental and Practical Considerations

- Catalyst-Free Method : Generates HCl as the sole by-product, which can be neutralized with aqueous base.

- Photo-Mediated Method : Avoids toxic solvents and oxidants, aligning with green chemistry principles.

Q & A

Basic Research Question

- ³¹P NMR : Detects phosphorus environment shifts; δ ~20–30 ppm for phosphinic amides.

- ¹H/¹³C NMR : Methyl groups on nitrogen resonate at δ 2.8–3.2 ppm (¹H) and δ 35–40 ppm (¹³C).

- IR : P=O stretches appear at 1150–1250 cm⁻¹, while N–H (if present) absorb near 3300 cm⁻¹ .

Contradictions between calculated and observed spectra may indicate tautomerism or solvent effects. For example, hydrogen bonding in DMSO-d₆ can downshift P=O stretches by ~20 cm⁻¹ .

How do steric and electronic effects of N,N-dimethyl groups influence coordination chemistry with transition metals?

Advanced Research Question

The N,N-dimethyl substituents increase steric bulk, reducing ligand flexibility but enhancing electron donation via the lone pair on phosphorus. In Cu(II) complexes, phosphinic amides exhibit κ²-(O,P) coordination, with distorted octahedral geometries observed in single-crystal studies . Computational studies (e.g., ESP analysis) show that dimethyl groups lower the LUMO energy of phosphorus, favoring stronger M–O bonds in lanthanide separation systems .

What strategies mitigate challenges in reproducing published synthetic protocols for N,N-dimethylphosphinic amides?

Q. Methodological Focus

- Contamination control : Use anhydrous dimethylamine and rigorously dried solvents to avoid hydrolysis of phosphinic chloride precursors .

- Catalyst optimization : Replace moisture-sensitive reagents (e.g., BOP-Cl) with stable alternatives like EDC/DMAP, improving yields from ~60% to >85% .

- Validation : Cross-check NMR and elemental analysis (C, H, N, P) against theoretical values. For example, a 0.3% nitrogen deviation may indicate unreacted amine .

How do computational methods (e.g., DFT, MD) predict the reactivity of N,N-dimethylphosphinic amides in catalytic systems?

Advanced Research Question

DFT studies (B3LYP/6-311+G**) reveal that the N,N-dimethyl groups stabilize transition states in palladium-catalyzed C–H activation by lowering activation energies by ~5 kcal/mol . Molecular dynamics (MD) simulations show that steric hindrance from dimethyl groups reduces aggregation in solution, enhancing solubility in aprotic solvents . Discrepancies between predicted and experimental reaction rates often arise from solvent polarity effects not fully captured in gas-phase models.

What are the emerging applications of N,N-dimethylphosphinic amides in materials science and separation chemistry?

Advanced Research Question

- Actinide/Lanthanide Separation : N,N-dimethylphosphinic amides act as selective ligands due to their tunable Lewis basicity. Thermodynamic studies show stronger Am³⁺ binding (log K = 8.2) vs. Eu³⁺ (log K = 6.7) in aqueous/nitric acid systems .

- Polymer Science : These amides serve as initiators in ROMP (Ring-Opening Metathesis Polymerization) of cyclobutenes, with tert-butyl substituents improving thermal stability (>200°C) .

How do structural modifications (e.g., aryl vs. alkyl substituents) alter the physicochemical properties of N,N-dimethylphosphinic amides?

Q. Methodological Focus

- Solubility : Aryl-substituted derivatives (e.g., P,P-diphenyl) exhibit lower solubility in polar solvents (e.g., 2 mg/mL in methanol) vs. alkyl analogs (e.g., 15 mg/mL) due to π-π stacking .

- Thermal Stability : TGA data show decomposition temperatures (Td) of ~250°C for aryl derivatives vs. ~180°C for alkyl variants, attributed to resonance stabilization .

What are the best practices for handling air- and moisture-sensitive N,N-dimethylphosphinic amides in experimental workflows?

Basic Research Question

- Storage : Use Schlenk flasks under argon or nitrogen; desiccate with P₂O₅.

- Reaction Setup : Employ gloveboxes for weighing and syringe techniques for liquid transfer.

- Quenching : Residual phosphinic chloride byproducts require cautious neutralization with NaHCO₃ before aqueous workup .

How do hydrogen bonding and crystal packing forces affect the solid-state properties of N,N-dimethylphosphinic amides?

Advanced Research Question

Weak C–H⋯O interactions (2.8–3.0 Å) dominate crystal packing, forming 1D chains or 2D sheets. For example, in P,P-bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide, C–H⋯O bonds along the [100] axis create infinite chains, while C–H⋯C interactions generate a fishbone motif along [001] . Hirshfeld surface analysis (dₙₒᵣₘ ≈ 1.0) confirms these interactions contribute ~30% to lattice stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.